Barium 3-hydroxy-4-((2,4,5-trichlorophenyl)azo)naphthalene-2,7-disulphonate
Description
This compound (CAS No. 83399-82-0) is a barium salt of a complex azo dye derived from naphthalene disulphonic acid. Its structure features:
- A 3-hydroxy-naphthalene-2,7-disulphonate backbone providing solubility and chelating properties.
- A 2,4,5-trichlorophenylazo group at position 4, contributing to its chromophoric and hydrophobic characteristics.
- Barium counterions, which influence its stability and industrial applications, such as pigments or specialty coatings .
Properties
CAS No. |
83399-82-0 |
|---|---|
Molecular Formula |
C16H7BaCl3N2O7S2 |
Molecular Weight |
647.1 g/mol |
IUPAC Name |
barium(2+);3-hydroxy-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H9Cl3N2O7S2.Ba/c17-10-5-12(19)13(6-11(10)18)20-21-15-9-2-1-8(29(23,24)25)3-7(9)4-14(16(15)22)30(26,27)28;/h1-6,22H,(H,23,24,25)(H,26,27,28);/q;+2/p-2 |
InChI Key |
XESRMLHAOKZABI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3Cl)Cl)Cl.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4,5-trichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through recrystallization or filtration techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Industry: Utilized as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The azo group can form complexes with proteins, altering their structure and function.
Electron Transfer: The compound can participate in redox reactions, facilitating electron transfer processes in biological systems.
Comparison with Similar Compounds
Substituent Effects on Properties
- Chlorinated Aryl Groups: The 2,4,5-trichlorophenyl group in the barium compound enhances hydrophobicity and UV stability compared to nitro or sulfonated derivatives (e.g., Disodium 4-nitrophenylazo analog).
- Sulphonato Groups: Compounds like Ponceau S and Reactive Red 198 exhibit higher aqueous solubility and ion-exchange capacity, making them suitable for biological or textile applications. The barium compound’s lower solubility limits it to non-aqueous systems .
- Counterion Impact : Barium ions confer thermal stability but reduce biocompatibility compared to sodium or trisodium salts (e.g., Trisodium 3-hydroxy-4-(naphthylazo) derivatives). Barium’s toxicity profile necessitates stringent handling .
Toxicity and Regulatory Status
- Barium Compound: Limited ecotoxicological data exist, but barium salts are generally classified as hazardous due to metal toxicity. Regulatory scrutiny is likely under REACH .
Biological Activity
Barium 3-hydroxy-4-((2,4,5-trichlorophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as Barium azo dye, is a complex organic compound notable for its vibrant color properties and diverse applications in scientific research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.
Overview of the Compound
Chemical Structure and Properties:
- CAS Number: 83399-82-0
- Molecular Formula: C₁₆H₇BaCl₃N₂O₇S₂
- Molecular Weight: 647.1 g/mol
- IUPAC Name: barium(2+);3-hydroxy-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2,7-disulfonate
The compound belongs to the class of azo compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Its synthesis typically involves diazotization followed by azo coupling reactions, resulting in a stable and vibrant dye suitable for various applications .
The biological activity of Barium azo dye primarily stems from its azo group, which can engage in various chemical interactions with biological molecules:
- Protein Binding: The azo group can form complexes with proteins, potentially altering their structure and function. This interaction may lead to changes in enzymatic activity or receptor binding capabilities.
- Electron Transfer: The compound can participate in redox reactions within biological systems. This electron transfer capability may influence cellular processes such as signaling pathways and metabolic reactions .
- Staining Techniques: In biological research, Barium azo dye is utilized as a staining agent in microscopy to highlight specific cellular components. Its stability and intense coloration make it effective for visualizing structures within cells .
Applications in Research and Industry
This compound has several applications across various fields:
-
Chemistry:
- Used as a pH indicator.
- Involved in synthesizing other complex organic molecules.
-
Biology:
- Employed in microscopy for cellular component visualization.
- Investigated for potential use in drug delivery systems due to its ability to form complexes with biomolecules .
-
Industry:
- Utilized as a dye in textiles, plastics, and inks due to its vibrant color and stability .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis is useful:
| Compound Name | Unique Features | Reactivity | Stability |
|---|---|---|---|
| This compound | Contains three chlorine atoms enhancing electronic properties | Moderate reactivity due to chlorination | High stability under various conditions |
| Barium 3-hydroxy-4-((2,4-dichlorophenyl)azo)naphthalene-2,7-disulphonate | Fewer chlorine substitutions | Higher reactivity | Lower stability compared to trichlorinated variant |
The presence of multiple chlorine atoms in the trichlorophenyl group enhances the compound's electronic properties and stability compared to its dichloro analogs .
Case Studies
While specific case studies directly focusing on this compound are scarce, related research highlights the biological implications of chlorinated aromatic compounds:
- Immunoassay Development: A study evaluated the effects of chlorinated phenols on immunoassays used for environmental monitoring. The findings suggested that complex matrices could affect detection limits and assay accuracy .
- Toxicological Assessments: Research into similar azo compounds has indicated potential risks associated with prolonged exposure to chlorinated derivatives. These studies emphasize the need for thorough toxicological evaluations when considering the use of such compounds in consumer products or medical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

